molecular formula C7H12ClN3O2 B1380638 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1431966-34-5

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1380638
CAS No.: 1431966-34-5
M. Wt: 205.64 g/mol
InChI Key: WZWSXARRGYWZLX-UHFFFAOYSA-N
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Description

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a pyrazole-derived compound featuring a propanoic acid backbone substituted with a 4-amino-5-methylpyrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The amino group at position 4 of the pyrazole ring likely contributes to hydrogen bonding and basicity, while the methyl group at position 5 may influence lipophilicity and steric interactions .

Properties

IUPAC Name

2-(4-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-6(8)3-9-10(4)5(2)7(11)12;/h3,5H,8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWSXARRGYWZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-34-5
Record name 1H-Pyrazole-1-acetic acid, 4-amino-α,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pyrazole Ring Construction

  • The pyrazole ring is usually constructed first or introduced as a substituted pyrazole derivative.
  • Common starting materials include 4-amino-5-methyl-1H-pyrazole or related pyrazole precursors.
  • Pyrazole synthesis can be achieved via condensation of hydrazines with 1,3-dicarbonyl compounds or by functionalization of pre-formed pyrazoles.

Formation of the Hydrochloride Salt

  • The free acid form is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in suitable solvents such as ethanol or ethyl acetate.
  • This step improves compound stability and crystallinity for isolation.

Detailed Preparation Methods and Reaction Conditions

Representative Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Synthesis of 4-amino-5-methyl-1H-pyrazole Condensation of hydrazine derivatives with methylated β-diketones Standard pyrazole synthesis
2 Alkylation with α-halo propanoic acid derivative Use of 2-chloropropanoic acid or ester in presence of base (e.g., sodium hydride) in DMSO or ethanol Controlled temperature, inert atmosphere recommended
3 Hydrolysis of ester (if ester used) to propanoic acid Acidic or basic hydrolysis (e.g., reflux with HCl or NaOH) Conversion to free acid
4 Formation of hydrochloride salt Treatment with HCl in ethanol or ethyl acetate Isolation as crystalline hydrochloride salt

Example from Literature

  • A procedure involves reacting 3-amino-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic conditions to yield the hydrochloride salt of the target compound. This reaction is typically performed in solvents like ethanol or dimethyl sulfoxide (DMSO) with ammonium acetate or other catalysts to promote substitution.
  • Industrial scale synthesis adapts these conditions with optimization such as continuous flow reactors and advanced purification (chromatography, crystallization) to enhance yield and purity.

Reaction Mechanisms and Chemical Transformations

  • The nucleophilic nitrogen on the pyrazole ring attacks the electrophilic carbon of the α-halo propanoic acid derivative, forming the C–N bond.
  • Subsequent hydrolysis or salt formation stabilizes the product.
  • The compound can undergo further chemical transformations such as oxidation, reduction, or substitution on the pyrazole ring or side chain, depending on reagents used.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting materials 4-Amino-5-methyl-1H-pyrazole, α-halo propanoic acid derivative Commercially available or synthesized
Solvents Ethanol, DMSO, ethyl acetate Choice affects reaction rate and purity
Catalysts/Promoters Ammonium acetate, bases (NaH) Facilitate nucleophilic substitution
Temperature 0–80 °C Controlled to avoid decomposition
Reaction time 12–24 hours Depends on scale and reagents
Purification Crystallization, silica gel chromatography To obtain pure hydrochloride salt
Yield Moderate to high (50–85%) Optimized in industrial processes

Research Findings and Optimization Notes

  • The preparation methods emphasize mild conditions to preserve the sensitive amino and pyrazole functionalities.
  • Sodium hydride in DMSO is an effective base for alkylation but requires safety precautions due to potential explosive reactions.
  • Hydrochloride salt formation improves compound handling and biological activity assays.
  • Industrial methods focus on scalability, reproducibility, and purity, often employing continuous flow synthesis and advanced chromatographic techniques.
  • Variations in substituents on the pyrazole ring can influence reaction kinetics and product stability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. These products can have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit tumor growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes can provide insights into enzyme mechanisms and regulatory processes.

Case Study: Enzyme Inhibition
A study focused on the inhibition of certain kinases by pyrazole derivatives showed that this compound effectively inhibited the activity of target kinases, which are crucial in cancer progression .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is employed in the synthesis of more complex heterocycles. Its unique functional groups allow it to participate in various chemical reactions.

Table: Synthesis Applications

Reaction TypeDescription
Substitution Can replace functional groups in organic molecules.
Condensation Forms larger molecules through the combination of smaller units.
Cyclization Facilitates the formation of cyclic structures from linear precursors.

Material Science

In material science, the compound is explored for its potential use in developing new materials and catalysts. Its unique properties can enhance the performance of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Propanoic Acid Derivatives

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic Acid
  • Structure: Differs by a chloro substituent at position 4 (vs. amino in the target compound) and a methyl group on the propanoic acid chain.
  • Molecular Formula : C₈H₁₂ClN₃O₂ (MW: 217.65 g/mol) .
  • The additional methyl group on the propanoic acid may increase steric hindrance, affecting binding affinity.
Haloxyfop and Fluazifop
  • Structure: Phenoxy-pyridinylpropanoic acids (e.g., 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) .
  • Applications : Herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses.
  • Key Differences: The pyridine ring and phenoxy substituents in these pesticides contrast with the pyrazole core of the target compound. The trifluoromethyl and chloro groups enhance lipid solubility, favoring herbicidal activity, whereas the amino group in the target compound may direct it toward pharmaceutical uses.

Pharmaceutical Propanoic Acid Derivatives

Cyclohexane- and Cyclopentane-Substituted Analogs
  • Examples include 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid .
  • Structure: Complex cyclic systems with propanoic acid termini.
  • Implications : These compounds are designed for high receptor specificity (e.g., protease inhibition). The target compound’s simpler pyrazole structure may offer advantages in synthetic accessibility and metabolic stability.

Structural and Functional Analysis

Substituent Effects

Compound Pyrazole Substituents Propanoic Acid Modifications Molecular Weight (g/mol) Potential Applications
Target Compound 4-NH₂, 5-CH₃ None ~230 (estimated) Pharmaceuticals
2-Amino-3-(4-Cl-5-CH₃-pyrazol)-2-CH₃ acid 4-Cl, 5-CH₃ 2-methyl 217.65 Agrochemicals
Haloxyfop N/A (pyridine core) Phenoxy-pyridinyl ~375 (estimated) Herbicides
  • Amino vs. Chloro Groups: The amino group increases hydrogen-bonding capacity, favoring interactions with enzymes or receptors in drug design. Chloro substituents enhance electronegativity, common in agrochemicals for membrane penetration .
  • Pyrazole vs.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs.
  • pKa Considerations: The amino group (pKa ~9–10) may protonate under physiological conditions, enhancing ionic interactions. Chloro-substituted analogs lack this basicity, reducing cellular uptake in non-ionized environments .

Biological Activity

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

  • Molecular Formula : C7H12ClN3O2
  • Molecular Weight : 205.64 g/mol
  • CAS Number : 120095-52-5
  • Structure :
    InChI 1S C7H12ClN3O2 ClH c1 4 3 6 8 9 10 4 5 2 7 11 12 h3 5H 1 2H3 H2 8 9 H 11 12 1H\text{InChI 1S C7H12ClN3O2 ClH c1 4 3 6 8 9 10 4 5 2 7 11 12 h3 5H 1 2H3 H2 8 9 H 11 12 1H}

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored:

  • Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. The IC50 values for these compounds ranged from 0.360.36 µM to 1.81.8 µM against cyclin-dependent kinases (CDK2 and CDK9), highlighting their potential as anticancer agents .
CompoundIC50 (µM)Target
Compound C0.36CDK2
Compound D1.8CDK9

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can act as a positive allosteric modulator at certain receptors, enhancing their activity and contributing to its biological effects .

Q & A

Q. What are the established synthetic routes for 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, and what are their critical optimization parameters?

Methodological Answer: The compound can be synthesized via condensation-cyclization reactions starting from substituted pyrazole precursors. A common approach involves:

  • Step 1: Preparation of a pyrazole intermediate (e.g., 4-amino-5-methyl-1H-pyrazole) using Vilsmeier-Haack formylation or nucleophilic substitution .
  • Step 2: Coupling with a propanoic acid derivative via an aza-Michael reaction or amide bond formation under acidic conditions. For stereochemical control (e.g., α-amino acid configuration), chiral auxiliaries or enantioselective catalysis may be employed .
    Critical Parameters:
  • pH control (hydrochloride salt formation requires excess HCl).
  • Temperature: Reactions often proceed at 80–120°C to avoid decomposition.
  • Purification: Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks using DEPT-135 to confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and propanoic acid backbone (δ 1.5–2.5 ppm for CH2 groups). The hydrochloride salt may cause downfield shifts in NH/COOH protons .
  • X-ray Crystallography:
    • Use SHELXL for small-molecule refinement. Key metrics: R-factor < 5%, and hydrogen-bonding networks between the amino group and chloride ion .
  • Mass Spectrometry:
    • HRMS (ESI+): Expected [M+H]+ for C8H13ClN3O2: 230.0695 (Δ < 2 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies between calculated and observed spectra (e.g., unexpected splitting in NMR) may arise from:

  • Tautomerism: The pyrazole ring’s NH group can tautomerize, altering proton environments. Use variable-temperature NMR to identify dynamic processes .
  • Salt Hydration: Hydrochloride salts may bind water, causing broadened peaks. Dry samples under vacuum (40°C, 24 hrs) and analyze via Karl Fischer titration .
  • Impurity Profiling: Combine HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect byproducts (e.g., unreacted pyrazole intermediates) .

Q. What strategies are recommended for improving the compound’s solubility and stability in pharmacological assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., DMSO:PBS mixtures ≤ 10% v/v) or cyclodextrin inclusion complexes.
    • Adjust pH to 6.5–7.4 (phosphate buffer) to balance ionization of the carboxylic acid and amino groups .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the pyrazole-propanoic acid bond .

Q. How can researchers design experiments to evaluate the compound’s bioactivity, and what are common pitfalls?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence polarization. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC50 calculations).
    • Cell-Based Assays: Use HEK293 or primary osteoblasts (if targeting bone-related pathways) with MTT viability assays. Normalize data to untreated controls .
      Pitfalls:
  • Off-target effects: Perform counter-screening against unrelated enzymes.
  • Salt Interference: Ensure the hydrochloride does not affect assay pH; use buffer controls .

Q. What computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with PyMOL to model binding to target proteins (e.g., integrins). Focus on hydrogen bonds between the amino group and Asp/Glu residues .
  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces (EPS) for nucleophilic attack sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

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